molecular formula C10H11ClO2 B7861053 Methyl 2-(2-chlorophenyl)propanoate CAS No. 115615-35-5

Methyl 2-(2-chlorophenyl)propanoate

Cat. No.: B7861053
CAS No.: 115615-35-5
M. Wt: 198.64 g/mol
InChI Key: OIEBAXIJLDGWBZ-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 2-(2-chlorophenyl)propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-chlorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2-chlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorophenyl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 2-(2-chlorophenyl)propanoic acid and methanol.

    Reduction: Reduction of the ester group can produce the corresponding alcohol.

    Substitution: The chlorine atom in the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Hydrolysis: 2-(2-chlorophenyl)propanoic acid and methanol.

    Reduction: 2-(2-chlorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 2-(2-chlorophenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)propanoate
  • Ethyl 2-(2-chlorophenyl)propanoate
  • Methyl 2-(2-bromophenyl)propanoate

Uniqueness

Methyl 2-(2-chlorophenyl)propanoate is unique due to the specific positioning of the chlorine atom on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems. This positional isomerism can result in distinct properties compared to its analogs.

Properties

IUPAC Name

methyl 2-(2-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEBAXIJLDGWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284103
Record name Methyl 2-chloro-α-methylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115615-35-5
Record name Methyl 2-chloro-α-methylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115615-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-α-methylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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